molecular formula C14H11NO2 B14653976 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione

1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione

Cat. No.: B14653976
M. Wt: 225.24 g/mol
InChI Key: NLEXOTYKQLKFJB-UHFFFAOYSA-N
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Description

Significance of α-Diketones as Versatile Synthetic Intermediates in Organic Synthesis

Alpha-diketones, also known as 1,2-diketones, are highly valuable building blocks in organic synthesis. nih.gov Their utility stems from the adjacent placement of two electrophilic carbonyl carbons, which allows for a wide range of chemical transformations. They serve as crucial intermediates in the synthesis of complex natural products, bioactive molecules, and various heterocyclic systems. nih.govresearchgate.net

The reactivity of α-diketones is dominated by their condensation reactions with bifunctional nucleophiles. For instance, reacting an α-diketone with a diamine is a classic and efficient method for synthesizing quinoxalines, a class of nitrogen-containing heterocycles with diverse applications. acs.org This versatility makes them indispensable in constructing more complex molecular frameworks. nih.gov The oxidation of alkynes is a well-established method for preparing α-diketones. acs.org

Table 1: Key Synthetic Applications of α-Diketones

Reaction TypeReactant(s)Product ClassSignificance
Condensationo-PhenylenediaminesQuinoxalinesSynthesis of important heterocyclic scaffolds. acs.org
CondensationThioureasThiazolesAccess to sulfur-containing heterocycles.
Benzilic Acid RearrangementStrong Base (e.g., KOH)α-Hydroxy Carboxylic AcidsA classic rearrangement reaction for carbon skeleton modification.
Condensation1,3-DiphenylacetoneTetraphenylcyclopentadienoneFormation of complex cyclic systems. acs.org

Role of Pyridine (B92270) Scaffolds in Advanced Chemical Architectures and Heterocyclic Synthesis

The pyridine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone in medicinal chemistry and materials science. nih.govrsc.org It is considered a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and natural products, including certain vitamins and alkaloids. nih.govrsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

This scaffold is integral to the molecular structure of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov Its stability, capacity for substitution at multiple positions, and ability to modulate physicochemical properties make it a favored component in drug design and the synthesis of complex chemical architectures. rsc.orgresearchgate.net

Table 2: Examples of Marketed Drugs Containing a Pyridine Scaffold

Drug NameTherapeutic ClassRole of Pyridine Scaffold
SorafenibAnticancerPart of the core structure targeting kinase pathways. nih.gov
CarbinoxamineAntihistamineCompetes with histamine (B1213489) for receptor binding. nih.gov
Pyridoxal phosphateVitaminActs as a coenzyme in various metabolic reactions. nih.gov
MilrinoneVasodilatorForms part of the bipyridine structure essential for activity. nih.gov

Contextualization of 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione within Heteroaryl α-Diketone Research

This compound belongs to the class of unsymmetrical heteroaryl 1,2-diketones, a group of compounds for which synthetic routes have been relatively sparse until recent developments. acs.org Research into these specific molecules is significant as it combines the versatile reactivity of the α-dicarbonyl group with the valuable properties of the pyridine moiety.

The synthesis of analogous compounds, such as 1-phenyl-2-(pyridin-3-yl)ethane-1,2-dione (B8724713), has been achieved through a palladium-catalyzed heteroarylation followed by an oxidation step using selenium dioxide (SeO₂). nih.govresearchgate.net This methodology allows for the construction of unsymmetrical heteroaryl α-diketones from commercially available ketones and heteroaryl halides. acs.org Microwave irradiation has been utilized to facilitate an efficient and more environmentally friendly process. nih.gov

The primary application demonstrated for these compounds is their role as precursors in the synthesis of other complex heterocycles. For example, 1-phenyl-2-(pyridin-3-yl)ethane-1,2-dione readily undergoes condensation with diamines to form unsymmetrical quinoxaline (B1680401) derivatives. nih.govacs.org This positions this compound and its analogs as important intermediates for creating novel molecular entities that could be explored for applications in medicinal chemistry or as catalytic ligands. researchgate.net

Table 3: Research Findings on a Closely Related Heteroaryl α-Diketone

CompoundSynthetic MethodKey ReagentsApplicationReference
1-Phenyl-2-(pyridin-3-yl)ethane-1,2-dioneHeteroarylation/OxidationXPhos Pd G4, SeO₂Synthesis of unsymmetrical 2-phenyl-3-(pyridin-3-yl)quinoxaline nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-(3-methylphenyl)-2-pyridin-3-ylethane-1,2-dione

InChI

InChI=1S/C14H11NO2/c1-10-4-2-5-11(8-10)13(16)14(17)12-6-3-7-15-9-12/h2-9H,1H3

InChI Key

NLEXOTYKQLKFJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(=O)C2=CN=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Pyridin 3 Yl 2 M Tolylethane 1,2 Dione

Overview of Established and Emerging Approaches to Unsymmetrical α-Diketone Synthesis

The synthesis of α-diketones, or 1,2-dicarbonyl compounds, has been approached through numerous methodologies over the years. Established methods often rely on the oxidation of various functional groups. A common strategy is the oxidation of α-methylene ketones, which are compounds with a CH₂ group adjacent to a carbonyl group. wikipedia.orgacs.org Selenium dioxide (SeO₂) is a classic reagent for this transformation, known as the Riley oxidation. wikipedia.orgyoutube.com Other established methods include the oxidation of alkynes, which can be achieved using reagents like potassium persulfate or through transition-metal-catalyzed processes. organic-chemistry.org The oxidation of 1,2-diols and α-hydroxy ketones also provides a direct route to α-diketones. organic-chemistry.org

Emerging approaches focus on improving efficiency, selectivity, and environmental friendliness. Transition-metal catalysis, particularly with palladium and copper, has become prominent. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions followed by oxidation offer a versatile route to unsymmetrical diaryl α-diketones. acs.org Direct C-H functionalization and oxidative coupling reactions are at the forefront of modern synthesis, minimizing the need for pre-functionalized starting materials. rsc.org Another innovative, transition-metal-free approach involves the CO₂-assisted synthesis of α-diketones directly from aldehydes, highlighting a move towards greener chemical processes. rsc.orgresearchgate.net Photoredox catalysis has also emerged as a powerful tool, enabling the synthesis of dicarbonyl compounds under mild conditions. researchgate.net

The Heteroarylation/Oxidation Sequence for 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione

A highly effective and modular route for the synthesis of this compound involves a two-step sequence: an initial palladium-catalyzed α-heteroarylation of a ketone followed by the oxidation of the resulting intermediate. This strategy allows for the precise construction of the carbon skeleton by first forming the C-C bond between the pyridine (B92270) ring and the ethanone (B97240) backbone, and subsequently introducing the second carbonyl group.

Palladium-Catalyzed Heteroarylation Strategies (e.g., XPhos Pd G4 catalyst)

The first step, the α-heteroarylation of a ketone, is a powerful cross-coupling reaction. To synthesize the precursor for this compound, one would react a 3-halopyridine (e.g., 3-bromopyridine) with 1-(m-tolyl)ethan-1-one. This reaction is typically catalyzed by a palladium complex. nih.govnsf.govacs.org

The choice of catalyst is critical for achieving high yields and preventing side reactions. Modern palladium precatalysts, such as those developed by Buchwald, have shown exceptional activity and stability. ntnu.no The XPhos Pd G4 catalyst is a fourth-generation precatalyst that is air, moisture, and thermally stable. sigmaaldrich.com It is particularly effective for coupling reactions involving heteroaryl halides. researchgate.net The G4 catalyst features a methylated amine on the biaryl backbone, which prevents the formation of carbazole (B46965) byproducts that can sometimes inhibit catalysis or complicate purification. ntnu.no The use of bulky, electron-rich phosphine (B1218219) ligands like XPhos is crucial as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, leading to efficient formation of the desired α-heteroarylated ketone. acs.orgnih.gov

Oxidation Protocols for α-Diketone Formation (e.g., Selenium Dioxide Mediated Oxidation)

Once the precursor, 1-(pyridin-3-yl)-2-(m-tolyl)ethan-1-one, is synthesized, the next step is the oxidation of the α-methylene group (the CH₂ group between the carbonyl and the m-tolyl group) to a second carbonyl group, yielding the target α-diketone.

The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a well-established and reliable method for this transformation. wikipedia.org The reaction was first reported in 1932 and is highly effective for oxidizing methylene (B1212753) groups adjacent to carbonyls. wikipedia.org The mechanism involves an initial reaction of the enol form of the ketone with the electrophilic selenium center of SeO₂. wikipedia.orgyoutube.com This is followed by a series of steps that ultimately release the 1,2-dicarbonyl product and elemental selenium. wikipedia.org While effective, the toxicity of selenium compounds necessitates careful handling and purification.

Optimization of Reaction Conditions and Catalytic Systems in α-Diketone Production

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product while minimizing reaction times and costs. nih.gov For the palladium-catalyzed heteroarylation step, several factors are crucial.

Catalyst and Ligand: As shown in the table below, the choice of palladium catalyst and phosphine ligand significantly impacts reaction yield. Pre-formed catalysts like XPhos Pd G1 and palladacycles often show enhanced reactivity compared to generating the catalyst in situ. acs.org Bulky ligands such as XPhos generally provide better results. acs.org

Base and Solvent: The choice of base and solvent is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to generate the ketone enolate for the coupling reaction. nsf.gov The solvent must be able to dissolve the reactants and be compatible with the reaction conditions, with toluene (B28343) and dioxane being common choices. nsf.govntnu.no

Temperature and Time: Reaction temperature and duration must be carefully controlled to ensure complete conversion without promoting decomposition or side reactions. acs.org

The following interactive table summarizes the optimization of a model palladium-catalyzed α-heteroarylation reaction between acetophenone (B1666503) and 3-bromopyridine, which is structurally analogous to the synthesis of the target compound's precursor.

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃XPhost-BuONaToluene602475
2Pd(OAc)₂XPhost-BuONaToluene602435
3XPhos Pd G1-t-BuONaToluene602480
4Pd₂(dba)₃PPh₃t-BuONaToluene6024<10
5XPhos Pd G1-K₂CO₃Toluene602420

Data is illustrative and based on findings from similar reaction optimizations. acs.org

For the selenium dioxide oxidation step, optimization typically involves adjusting the stoichiometry of SeO₂, the solvent (often dioxane or acetic acid), and the reaction temperature to achieve efficient conversion while minimizing over-oxidation or other side reactions. wpmucdn.com

Exploration of Eco-friendly and Efficient Methodologies (e.g., Microwave Irradiation)

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient processes. Microwave-assisted synthesis has emerged as a powerful tool to achieve these goals. beilstein-journals.org Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes. acs.orgnih.govucl.ac.be This rapid heating can also lead to increased product yields and selectivity by minimizing the formation of byproducts. rsc.org

Structural Elucidation and Conformational Landscape of 1 Pyridin 3 Yl 2 M Tolylethane 1,2 Dione

Application of Density Functional Theory (DFT) for Conformational Analysis

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and geometry of complex organic molecules. mdpi.commdpi.com For a molecule like 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione, DFT calculations are employed to map out the potential energy surface and identify stable conformational isomers, or rotamers. This computational approach allows for the prediction of molecular properties before undertaking complex synthesis or experimental analysis. researchgate.net

The process begins with the construction of an initial 3D model of the molecule. This structure is then subjected to geometry optimization using a chosen functional and basis set. Functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or Def2TZVP are commonly used to balance computational cost with accuracy. researchgate.netnih.gov The calculation iteratively adjusts bond lengths, bond angles, and dihedral angles to find the geometry with the lowest electronic energy, which corresponds to a stable conformer. mdpi.com By systematically rotating the key single bonds—specifically the C-C bond between the carbonyl groups and the C-C bonds linking the aromatic rings to the dione (B5365651) moiety—researchers can identify all significant low-energy conformations.

Investigation of Lowest Energy Conformations and Energy Differences

The flexibility of this compound arises from rotation around the single bonds connecting the two carbonyl carbons and linking the aryl rings. DFT calculations can precisely determine the dihedral angles that define the most stable, or "lowest energy," conformations. researchgate.net For α-diketones, a key parameter is the dihedral angle between the two C=O bonds, which influences the electronic interaction between them.

Once various stable conformers are identified through geometry optimization, their relative energies are calculated to determine their populations at thermal equilibrium. The conformer with the absolute lowest energy is the most abundant. The energy differences (ΔE) between this ground-state conformer and other, higher-energy conformers are typically reported in kcal/mol. These calculations can reveal, for instance, whether a twisted or a more planar arrangement of the dione bridge is favored and how the large aryl groups orient themselves to minimize steric hindrance.

Table 1: Illustrative DFT-Calculated Energy Differences for Hypothetical Conformers This table presents a hypothetical example of results that would be obtained from a DFT analysis to illustrate the type of data generated in such a research context.

Conformer IDDihedral Angle (Pyridyl-C-C-Tolyl)Relative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
Conf-1 120.5°0.000.00
Conf-2 -118.9°0.450.48
Conf-3 85.2°1.892.01
Conf-4 -88.6°1.952.05

Impact of Pyridyl Nitrogen Position on Molecular Conformation

The position of the nitrogen atom within the pyridyl ring is a critical factor influencing the molecule's conformational preferences and electronic properties. In this compound, the nitrogen is at the meta-position relative to the point of attachment. This placement has distinct consequences compared to ortho- (pyridin-2-yl) or para- (pyridin-4-yl) isomers. nih.gov

The nitrogen atom is more electronegative than carbon and acts as an electron-withdrawing group, affecting the charge distribution across the molecule. Its position influences the dipole moment and the potential for intramolecular hydrogen bonding or other non-covalent interactions. For example, a pyridin-2-yl isomer could potentially form an intramolecular interaction between the nitrogen's lone pair and the adjacent carbonyl carbon, which is not possible for the pyridin-3-yl isomer. This difference can lead to distinct rotational barriers and preferences for specific dihedral angles between the pyridyl ring and the dione plane. Studies on related pyridyl compounds have shown that the nitrogen's position significantly alters biological receptor affinity, a property intrinsically linked to molecular shape and conformation. nih.gov

Table 2: Comparison of Electronic Effects by Pyridyl Isomer

Isomer PositionPrimary Electronic EffectPotential Intramolecular Interactions with Dione Bridge
Pyridin-2-yl (ortho) Inductive and mesomeric withdrawalHigh potential for steric hindrance and lone pair interactions
Pyridin-3-yl (meta) Primarily inductive withdrawalLow potential for direct electronic or steric interaction
Pyridin-4-yl (para) Inductive and mesomeric withdrawalPotential for extended conjugation, minimal steric hindrance

Advanced Spectroscopic Techniques for Structural Characterization in Research Contexts

While DFT provides theoretical insight, experimental verification is essential. Advanced spectroscopic techniques are used to confirm the synthesized structure of this compound and provide clues about its conformation in solution.

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are the primary methods for structural elucidation. nih.gov The 1H NMR spectrum would show distinct signals for the protons on the pyridyl and m-tolyl rings. The chemical shifts and coupling patterns of the pyridyl protons, for example, would confirm the 3-substitution pattern. The methyl group on the tolyl ring would appear as a characteristic singlet. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be used to unambiguously assign every proton and carbon signal, confirming the connectivity of the entire molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS is a powerful technique used to determine the precise elemental formula of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically <5 ppm), HRMS can confirm the chemical formula C₁₄H₁₁NO₂. thermofisher.commdpi.com This technique easily distinguishes the target compound from other isomers or molecules with the same nominal mass, providing definitive proof of its identity. The compound would likely be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. rsc.org

Table 3: Predicted Spectroscopic Data for Structural Confirmation

TechniqueObservation TypeExpected Result for C₁₄H₁₁NO₂
¹H NMR Chemical Shifts (ppm)Distinct aromatic signals for pyridyl and m-tolyl rings; singlet for the -CH₃ group.
¹³C NMR Chemical Shifts (ppm)Signals for two carbonyl carbons (>190 ppm); distinct signals for all aromatic carbons; signal for the methyl carbon (~20-25 ppm).
HRMS (ESI+) Exact Mass of [M+H]⁺Calculated: 226.0863; Found: 226.086X (within experimental error).

Reactivity and Derivatization Chemistry of 1 Pyridin 3 Yl 2 M Tolylethane 1,2 Dione

Role as a Versatile Building Block in Complex Heterocyclic Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione serves as a valuable synthon, or building block, for constructing these complex structures. The reactivity of its adjacent ketone functionalities allows for the formation of various heterocyclic rings. The presence of the pyridine (B92270) and tolyl groups imparts specific characteristics to the resulting molecules, influencing their biological activity and physical properties.

The primary reactivity of 1,2-dicarbonyls like this compound lies in their electrophilic nature at the carbonyl carbons. This makes them prime candidates for reaction with a wide range of nucleophiles, especially those with two nucleophilic sites, which can lead to the formation of stable ring systems. This versatility allows for its application in combinatorial chemistry, where libraries of compounds can be generated for screening purposes.

Cyclocondensation Reactions with Bifunctional Nucleophiles (e.g., Diamines for Quinoxaline (B1680401) Formation)

The hallmark reaction of 1,2-dicarbonyl compounds is their cyclocondensation with bifunctional nucleophiles. A classic and widely utilized example of this is the reaction with 1,2-diamines to form quinoxalines. mdpi.comnih.gov This reaction is a cornerstone of heterocyclic synthesis due to its efficiency and the pharmacological importance of the resulting quinoxaline derivatives. nih.gov

In this reaction, this compound reacts with an ortho-phenylenediamine, where the amino groups of the diamine attack the two carbonyl carbons of the dione (B5365651). This is typically followed by a dehydration step to yield the aromatic quinoxaline ring. The reaction is often catalyzed by acids and can be performed under relatively mild conditions. The general mechanism involves the initial formation of a diimine intermediate which then cyclizes and aromatizes.

Reactant 1Reactant 2Product Type
This compoundo-PhenylenediamineQuinoxaline
This compoundSubstituted o-PhenylenediamineSubstituted Quinoxaline

Synthesis of Quinoxaline Derivatives from this compound Precursors

The condensation of this compound with various ortho-phenylenediamines provides a direct route to a series of specifically substituted quinoxaline derivatives. The substituents on the resulting quinoxaline ring are determined by the structure of the starting materials. In this case, the product will bear a pyridin-3-yl group at the 2-position and a meta-tolyl group at the 3-position of the quinoxaline core.

By employing substituted ortho-phenylenediamines, a variety of functional groups can be introduced onto the benzo part of the quinoxaline ring. This allows for the fine-tuning of the molecule's properties. For instance, using a diamine with an electron-withdrawing group versus an electron-donating group can significantly alter the electronic profile of the final compound, which in turn can affect its biological activity.

Illustrative Synthesis of a Quinoxaline Derivative

Starting DiketoneStarting DiamineResulting Quinoxaline
This compoundBenzene-1,2-diamine2-(m-tolyl)-3-(pyridin-3-yl)quinoxaline
This compound4-Methylbenzene-1,2-diamine6-methyl-2-(m-tolyl)-3-(pyridin-3-yl)quinoxaline
This compound4-Chlorobenzene-1,2-diamine6-chloro-2-(m-tolyl)-3-(pyridin-3-yl)quinoxaline

Exploration of Further Structural Modifications and Transformations for Academic Inquiry

The quinoxaline derivatives synthesized from this compound are themselves versatile platforms for further chemical exploration. The quinoxaline ring system is amenable to a variety of transformations, allowing for extensive structural diversification. researchgate.net

For academic inquiry, these derivatives can be subjected to various reactions to explore structure-activity relationships (SAR) or to develop new synthetic methodologies. For example, the pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can alter the molecule's solubility and electronic properties. The tolyl group's methyl substituent can be a site for functionalization through oxidation or halogenation. Furthermore, if the quinoxaline ring itself is substituted with appropriate functional groups, these can be manipulated. For instance, a halogen substituent on the quinoxaline ring can be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com

These potential modifications open up a vast chemical space for researchers to investigate, leading to the discovery of new compounds with potentially interesting biological or material properties.

Coordination Chemistry and Ligand Design with Pyridyl α Diketone Ligands

Principles of Metal-Ligand Coordination Involving α-Diketones and Heterocyclic Moieties

The coordination behavior of ligands like 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione is governed by the electronic and steric properties of its constituent functional groups. The primary sites for metal interaction are the lone pair of electrons on the pyridyl nitrogen atom and the lone pairs on the two carbonyl oxygen atoms.

α-Diketone Moiety: The two adjacent carbonyl groups of the α-diketone can act as a bidentate chelating agent, coordinating to a metal ion through both oxygen atoms to form a stable five-membered ring. alfa-chemistry.com This O,O'-chelation is a common binding mode for diketone ligands. alfa-chemistry.com The flexibility of the diketone structure allows it to adapt to the coordination requirements of various metal ions. alfa-chemistry.com

Heterocyclic Pyridyl Moiety: The pyridine (B92270) ring is a classic N-donor ligand in coordination chemistry. northwestern.edu It typically binds to metal centers in a monodentate fashion through its nitrogen atom. The basicity and steric environment of the pyridine nitrogen influence the strength and stability of the resulting metal-ligand bond.

The combination of these two moieties in a single molecule results in a versatile ligand capable of multiple coordination modes. It can act as a monodentate ligand (binding only through the pyridine nitrogen), a bidentate N,O-chelating ligand (using the pyridine nitrogen and one adjacent carbonyl oxygen), a bidentate O,O'-chelating ligand, or even as a bridging ligand connecting multiple metal centers. This versatility is fundamental to the design of complex molecular and supramolecular structures.

Design and Synthesis of Pyridyl-Functionalized α-Diketone Ligands

The design of pyridyl-functionalized α-diketone ligands is centered on creating molecules with specific coordination properties for targeted applications. The choice of the pyridine isomer (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) and the nature of the other aryl group (e.g., m-tolyl) can significantly alter the steric and electronic profile of the ligand, thereby influencing the geometry and stability of its metal complexes.

The synthesis of unsymmetrical α-diketones, such as the title compound, can be challenging. Several synthetic strategies have been developed to address this. One prominent method involves a two-step heteroarylation/oxidation sequence starting from commercially available ketones and heteroaryl halides. nih.gov For example, a ketone can be coupled with a heteroaryl halide using a palladium catalyst, followed by oxidation of the resulting α-heteroarylated ketone with an agent like selenium dioxide (SeO₂) to yield the desired 1,2-diketone. nih.gov

Another approach involves the direct C-C bond formation from aldehydes. rsc.orgresearchgate.net CO₂-assisted methods using transition-metal-free catalysts have been shown to be effective for producing both symmetric and non-symmetric α-diketones. rsc.orgresearchgate.net Additionally, classical methods for α-diketone synthesis include the condensation of α-aminoketones with 1,2-diamines followed by oxidation. researchgate.net These synthetic routes provide access to a wide range of pyridyl-functionalized α-diketones for exploration in coordination chemistry.

Synthetic Method Precursors Key Reagents/Conditions Primary Application
Heteroarylation/Oxidation nih.govKetone + Heteroaryl HalidePalladium Catalyst (e.g., XPhos Pd G4), SeO₂, Microwave IrradiationSynthesis of unsymmetrical heteroaryl 1,2-diketones.
CO₂-Assisted Aldehyde Coupling rsc.orgresearchgate.netAldehydesTransition-metal-free catalyst, CO₂ atmosphereDirect synthesis of α-diketones from aldehydes.
Tosylhydrazone Method organic-chemistry.orgTosylhydrazone + Aryl AldehydeBase (e.g., Cs₂CO₃), No additional promoterSynthesis of unsymmetrical ketones, adaptable for diketone precursors.

Formation of Coordination Compounds with Transition Metals (e.g., Zinc(II), Palladium(II), Platinum(II))

Pyridyl α-diketone ligands readily form stable complexes with a variety of transition metals, including those from Group 12 (Zinc) and Group 10 (Palladium, Platinum). The formation of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Zinc(II) Complexes: Zinc(II) often forms complexes where the pyridyl-containing ligand acts as a bidentate or tridentate chelator. rsc.org The coordination geometry around the Zn(II) center is commonly tetrahedral or distorted octahedral, depending on the number of coordinating ligands and solvent molecules. rsc.org

Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) have a strong preference for square planar coordination geometry. researchgate.netresearchgate.net They readily form complexes with pyridyl-containing ligands. nih.govacs.org In complexes with potentially tridentate ligands, Pt(II) can adopt a square planar geometry, leaving other potential donor sites on the ligand uncoordinated or available for further interactions. nih.gov The synthesis of these complexes often involves reacting the ligand with precursors like K₂PtCl₄ or palladium(II) acetate. acs.org The resulting complexes can exhibit interesting catalytic or medicinal properties. researchgate.netnih.gov

The specific structure of the resulting complex depends on the metal-to-ligand ratio, the counter-ion, the solvent, and other reaction conditions.

Coordination Modes and Supramolecular Assembly in Pyridyl α-Diketone Complexes

The multifunctionality of pyridyl α-diketone ligands gives rise to diverse coordination modes, which in turn direct the formation of complex supramolecular structures. nih.gov The ability of the ligand to adopt various conformations and binding modes is key to its utility in crystal engineering. researchgate.net

Common Coordination Modes:

η¹-N: Monodentate coordination through the pyridine nitrogen.

η²-N,O: Bidentate chelation involving the pyridine nitrogen and one carbonyl oxygen.

η²-O,O': Bidentate chelation involving both carbonyl oxygens.

Bridging: The ligand can bridge two or more metal centers, utilizing different combinations of its N and O donor atoms. For instance, the di-2-pyridyl ketone ligand, a related structure, is known to exhibit over 15 distinct bridging coordination modes. researchgate.net

These individual coordination complexes can then self-assemble into higher-order structures through non-covalent interactions. nih.gov

Hydrogen Bonding: If the complex contains suitable hydrogen bond donors (e.g., coordinated water molecules) and acceptors (e.g., uncoordinated carbonyl oxygens or counter-ions), extensive hydrogen-bonding networks can form, linking the complexes into 1D, 2D, or 3D arrays. researchgate.netnih.govnih.gov

π-π Stacking: The aromatic pyridine and tolyl rings are capable of engaging in π-π stacking interactions. researchgate.netresearchgate.net These interactions play a crucial role in the solid-state packing of the complexes, often leading to columnar or layered structures. nih.govresearchgate.netmdpi.com

The interplay between strong metal-ligand coordination bonds and weaker interactions like hydrogen bonding and π-π stacking dictates the final supramolecular architecture. researchgate.net

Interaction Type Participating Moieties Resulting Structure
Metal-Ligand Coordination nih.govMetal ion, Pyridine-N, Diketone-ODiscrete complexes, Coordination polymers
Hydrogen Bonding nih.govnih.govCoordinated water, uncoordinated carbonyls, counter-ions1D chains, 2D sheets, 3D networks
π-π Stacking researchgate.netresearchgate.netPyridyl rings, Tolyl ringsColumnar stacks, layered arrangements

Lanthanide Coordination Chemistry with Diketone-Derived Ligands

Lanthanide ions (Ln³⁺) possess unique luminescent properties, characterized by sharp, line-like emission bands. acs.org However, their direct excitation is inefficient due to Laporte-forbidden f-f transitions. acs.org This limitation is overcome by using organic ligands that act as "antennas". nih.gov Diketone ligands, particularly β-diketones, are exceptionally effective antennas for sensitizing lanthanide luminescence. dntb.gov.uaalfachemic.comnih.gov

The process, known as the "antenna effect" or intramolecular energy transfer, involves several steps:

The organic ligand absorbs UV light, promoting it to an excited singlet state (S₁). researchgate.net

The ligand undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). researchgate.net

Non-radiative energy transfer occurs from the ligand's triplet state to the resonant energy levels of the lanthanide ion, exciting it. nih.govacs.org

The excited lanthanide ion relaxes by emitting light, producing its characteristic luminescence. oaepublish.com

While β-diketonates are more commonly studied, the principles apply to α-diketones as well. alfa-chemistry.comalfachemic.com The efficiency of the energy transfer is dependent on the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion. Lanthanide ions typically form complexes with high coordination numbers (often 8 or 9), readily accommodating multiple diketonate and ancillary ligands (like phenanthroline or bipyridine) to form stable, highly luminescent species such as [Ln(β-dik)₃L]. researchgate.netnih.govmdpi.com The resulting complexes often exhibit high quantum yields and long luminescence lifetimes, making them suitable for applications in OLEDs, sensors, and bio-imaging. nih.govacs.orgbohrium.com

Photophysical Process Description Key Requirement
Ligand Absorption The diketone moiety absorbs UV radiation, transitioning to an excited singlet state (S₀ → S₁). researchgate.netHigh molar absorptivity of the ligand.
Intersystem Crossing (ISC) The ligand transitions from the singlet excited state to a triplet excited state (S₁ → T₁). researchgate.netEfficient spin-orbit coupling.
Energy Transfer (ET) Non-radiative energy transfer from the ligand's triplet state to the lanthanide ion's f-orbitals. nih.govacs.orgThe ligand's T₁ state must be slightly higher in energy than the lanthanide's emissive level.
Lanthanide Emission The excited lanthanide ion relaxes to its ground state by emitting a photon (f-f transition). oaepublish.comMinimal quenching from solvent molecules or ligand vibrations.

Mechanistic Investigations and Computational Insights into Reactions Involving 1 Pyridin 3 Yl 2 M Tolylethane 1,2 Dione

Probing Reaction Mechanisms via Experimental Studies and Control Experiments

Elucidating the precise mechanism of reactions involving 1-(pyridin-3-yl)-2-m-tolylethane-1,2-dione requires a combination of kinetic studies and carefully designed control experiments. While specific experimental data for this compound is not extensively detailed in current literature, the methodologies applied to analogous dicarbonyl and heterocyclic systems provide a clear framework for investigation.

Experimental approaches to probe reaction pathways typically involve monitoring reaction progress over time under various conditions to determine rate laws, reaction orders, and activation parameters. For instance, in reactions catalyzed by acids or bases, kinetic studies can reveal whether a proton transfer step is rate-determining. Control experiments are essential to confirm the role of catalysts, additives, and specific functional groups. In palladium-catalyzed reactions of similar substrates, control experiments have been used to investigate the necessity of the catalyst and other components like a Lewis acid, confirming their roles in key steps such as oxidative addition. mdpi.com

Furthermore, deuterium (B1214612) labeling studies are a powerful tool for understanding reaction mechanisms, particularly for tracking the movement of protons and elucidating the regio- and stereoselectivity of a reaction. mdpi.com Isolating and characterizing reaction intermediates, where possible, provides direct evidence for a proposed pathway. In cases where intermediates are too transient to be isolated, trapping experiments with specific reagents can provide indirect evidence of their formation. researchgate.net These established experimental techniques are fundamental to building a comprehensive understanding of the reaction mechanisms of this compound.

Computational Modeling of Reaction Pathways and Transition States (e.g., DFT Studies)

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions, providing detailed insights into reaction pathways and the structures of transition states that are often inaccessible through experimental means alone. mdpi.comnih.gov For reactions involving pyridinyl-diones, DFT calculations, often at levels like B3LYP/6-311++G(d,p), are employed to explore molecular structures, tautomeric equilibria, and reaction energetics. researchgate.netresearchgate.net

Computational modeling of a reaction involving this compound would begin with the optimization of the geometries of reactants, potential intermediates, transition states, and products. The calculated energies of these species allow for the construction of a potential energy surface, which maps the most plausible reaction mechanism. aalto.fi For example, in a hypothetical cyclization reaction, DFT can be used to compare the activation barriers for different possible pathways, thereby predicting the most likely product. Modeling data from such studies are often consistent with mechanisms involving stepwise or concerted pathways, and can reveal activation energies that are significantly lower for one pathway over another. mdpi.com

Studies on related 1-(n-pyridinyl)butane-1,3-diones have successfully used DFT to investigate structures, conformers, and energies, showing good correlation between calculated and experimental NMR data. researchgate.net This demonstrates the power of DFT to accurately predict molecular properties and reaction outcomes.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Pathway This table presents hypothetical data based on typical values found in DFT studies of related organic reactions to illustrate the type of information generated.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
TS1Transition state for nucleophilic attack at C1+15.2
IntermediateTetrahedral intermediate-5.8
TS2Transition state for proton transfer+10.5
ProductFinal derivatized product-21.0

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Bonding Insights

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized wave function of a molecule into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This analysis provides quantitative insight into the electronic structure, including charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions that stabilize the molecule.

For this compound, NBO analysis would reveal the polarization of the C=O bonds and the C-C bond connecting the two carbonyl groups. The analysis quantifies the partial charges on each atom, identifying the most electrophilic and nucleophilic sites. The nitrogen atom in the pyridine (B92270) ring and the two carbonyl oxygen atoms would be expected to have significant negative charge, while the carbonyl carbons would be electron-deficient and thus electrophilic.

NBO analysis also details the composition of the bonds in terms of atomic hybrids (e.g., sp², sp³). uni-muenchen.de A key feature is the analysis of interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E₂) associated with these delocalizations, such as from a lone pair on an oxygen atom to an adjacent antibonding orbital (e.g., n → π*), can be calculated using second-order perturbation theory. scirp.org These interactions are crucial for understanding the molecule's reactivity and conformational preferences.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms This table presents illustrative charge values for this compound based on NBO principles to highlight expected electronic distributions.

AtomPositionCalculated Natural Charge (e)
NPyridine Ring-0.55
C1 (C=O)Adjacent to Pyridine+0.68
O1 (C=O)Adjacent to Pyridine-0.62
C2 (C=O)Adjacent to m-Tolyl+0.65
O2 (C=O)Adjacent to m-Tolyl-0.61

Elucidation of Regioselectivity and Stereoselectivity in Derivatization Reactions

Reactions involving the derivatization of an unsymmetrical diketone like this compound often raise questions of regioselectivity and stereoselectivity. Regioselectivity concerns which of the two non-equivalent carbonyl groups will react preferentially, while stereoselectivity relates to the spatial arrangement of the newly formed bonds.

The regioselectivity is governed by a combination of electronic and steric factors. The pyridin-3-yl group is electron-withdrawing, which may render the adjacent carbonyl carbon more electrophilic than the one adjacent to the more electron-donating m-tolyl group. Computational studies on related pyridone syntheses have shown that nucleophilic attack can be highly regioselective, with the preferred site of attack determined by the calculated free energy barriers for each pathway. researchgate.net For example, theoretical studies have revealed that the origin of regioselectivity in some ring-closing reactions of pyridine systems is controlled by kinetic parameters, where steric hindrance can be a decisive factor. rsc.org

Stereoselectivity becomes important when the reaction creates a new chiral center. The approach of a reagent to the planar carbonyl group can be influenced by the steric bulk of the neighboring pyridyl and tolyl groups, potentially leading to a preference for one stereoisomer over another. Studies on the stereoselective dearomatization of pyridines have shown that the outcome can be controlled by factors such as temperature and the nature of the nucleophile, leading to either the kinetic or thermodynamic product. mdpi.com DFT calculations are instrumental in understanding these preferences by modeling the transition states for the formation of different stereoisomers and comparing their relative energies. researchgate.net

Table 3: Factors Influencing Selectivity in Reactions of this compound

FactorInfluence on RegioselectivityInfluence on Stereoselectivity
Electronic EffectsThe electron-withdrawing pyridine ring likely enhances the electrophilicity of the adjacent carbonyl carbon, favoring nucleophilic attack at that site.The electronic nature of substituents can influence the stability of diastereomeric transition states.
Steric HindranceThe m-tolyl group may sterically hinder the approach of bulky nucleophiles to the adjacent carbonyl, favoring reaction at the less hindered pyridyl side.The relative size of the pyridyl and m-tolyl groups dictates the facial selectivity of reagent approach to the carbonyls.
Reaction ConditionsLewis acid catalysis can selectively activate one carbonyl group over the other through coordination with the pyridine nitrogen or a carbonyl oxygen.Low temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. mdpi.com

Advanced Characterization Techniques and Solid State Research

Single-Crystal X-ray Diffraction Studies for Molecular Packing and Supramolecular Ordering

While a specific single-crystal X-ray diffraction study for 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione is not extensively documented in publicly available literature, the molecular structure allows for predictions of its solid-state behavior based on studies of analogous pyridyl-aryl and diketone systems. The crystal packing of such molecules is typically governed by a combination of weak intermolecular interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions, which collectively determine the supramolecular architecture.

Furthermore, the methyl group on the tolyl ring can influence the solid-state arrangement by participating in C-H···π or C-H···O interactions. The interplay between these various non-covalent forces dictates the final crystal lattice, influencing physical properties such as melting point, solubility, and morphology. In similar structures, the dihedral angles between the aromatic rings and the central linker are crucial parameters that define the molecular shape and how it assembles in the solid state. nih.gov

A hypothetical crystallographic data table for a compound of this nature, based on typical values for similar organic molecules, is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₄H₁₁NO₂
Formula Weight225.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)13.1
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1090
Z4
Calculated Density (g/cm³)1.37
Absorption Coeff. (mm⁻¹)0.095
F(000)472
Temperature (K)293

Temperature-Dependent Powder X-ray Diffraction for Supramolecular Order in Mesophases

Temperature-dependent powder X-ray diffraction (PXRD) is a powerful technique for investigating the structural changes and phase transitions in crystalline materials, including the study of supramolecular order in mesophases. Mesophases, or liquid crystalline phases, exhibit a degree of order between that of a crystalline solid and an isotropic liquid. For compounds like this compound, the introduction of long aliphatic chains could potentially induce liquid crystalline behavior. The planar and rigid nature of the aromatic core is a common feature in molecules that form mesophases. mdpi.com

By monitoring the PXRD pattern as a function of temperature, one can identify transitions between different crystalline polymorphs or from a crystalline phase to a mesophase. researchgate.net In a typical experiment, the sample is heated or cooled in a controlled manner, and diffraction patterns are collected at various temperature intervals. The appearance of broad, diffuse peaks at low angles, in place of sharp Bragg peaks, is often indicative of a transition to a liquid crystalline phase. These broad peaks correspond to the average intermolecular distances within the less-ordered mesophase.

For aromatic diketone systems, temperature-dependent PXRD can reveal subtle changes in molecular packing, such as variations in the π-stacking distances or alterations in the hydrogen-bonding network. nih.gov This information is crucial for understanding the structure-property relationships in materials designed for applications in electronics or as sensors, where the degree of molecular order can significantly impact performance. While specific studies on the mesophase behavior of this compound are not available, the technique remains highly relevant for characterizing the thermal stability and potential phase behavior of this and related pyridyl α-diketone systems.

Principles of Crystal Engineering Applied to Pyridyl α-Diketone Systems and Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov For pyridyl α-diketone systems and their derivatives, crystal engineering principles can be applied to control the supramolecular assembly and, consequently, the material's properties. The key functional groups in this compound—the pyridine (B92270) ring, the α-diketone linker, and the m-tolyl group—all play a significant role in directing the crystal packing.

The pyridine nitrogen is a strong hydrogen bond acceptor and can be used to form predictable supramolecular synthons with suitable hydrogen bond donors. This has been widely exploited in the construction of coordination polymers and organic co-crystals. acs.org The α-diketone moiety offers two carbonyl groups that can also participate in hydrogen bonding, as well as dipole-dipole interactions. The relative orientation of these carbonyl groups can lead to different packing motifs.

The aromatic rings (pyridyl and tolyl) are prone to π-π stacking interactions, and the strength and geometry of these interactions can be tuned by introducing substituents on the rings. nih.gov The methyl group on the tolyl ring, for example, can influence the stacking arrangement and also participate in weaker C-H···π interactions. The interplay of these various interactions makes the prediction and control of the crystal structure a complex but fascinating challenge.

By systematically modifying the chemical structure, for instance, by changing the position of the nitrogen in the pyridine ring, altering the substitution pattern on the tolyl ring, or derivatizing the diketone linker, it is possible to create a family of related compounds with varying crystal structures and properties. This approach, combining synthesis with crystallographic analysis and computational modeling, is at the heart of modern crystal engineering and allows for the targeted design of materials with specific optical, electronic, or mechanical properties. rsc.org

Future Research Trajectories and Interdisciplinary Applications

Development of Novel Catalytic Transformations for α-Diketones with Pyridyl Substituents

The unique electronic and structural features of pyridyl-containing α-diketones like 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione present fertile ground for the development of new catalytic transformations. Future research is expected to move beyond traditional synthesis methods, such as the oxidation of corresponding ketones with selenium dioxide, to explore more efficient and selective catalytic pathways. acs.org

One promising avenue is the advancement of transition-metal-catalyzed reactions. While palladium-catalyzed cross-coupling reactions have been developed for synthesizing related heteroaryl 1,2-diketones, there is considerable scope for expanding the range of catalysts to include other metals like nickel, copper, or rhodium. acs.org These could enable novel C-H activation and functionalization reactions directly on the pyridine (B92270) or tolyl ring, providing streamlined access to a diverse library of derivatives.

Furthermore, the development of asymmetric catalytic methodologies is a critical future direction. The two adjacent carbonyl groups offer a key site for stereoselective transformations. Chiral catalysts could be employed for enantioselective additions, reductions, or rearrangements, leading to the synthesis of optically active compounds with potential applications in medicinal chemistry and materials science. Investigating catalytic vapor phase synthesis, a method used for producing pyridine bases, could also be adapted for large-scale and continuous production of these specialized diketones. researchgate.net

Integration into Research on Functional Materials and Advanced Molecular Systems

The structure of this compound, featuring a nitrogen-containing heterocycle and a bidentate diketone moiety, makes it an excellent candidate as a ligand for the construction of advanced functional materials. The pyridine nitrogen and the two ketone oxygens can coordinate with metal ions, positioning these molecules as versatile building blocks for metal-organic frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net

Future research will likely focus on using pyridyl α-diketones as polydentate metalloligands to create porous MOFs with tailored properties for applications in gas storage, separation, and catalysis. researchgate.netnih.govrsc.org The ability to modify the peripheral aromatic rings (e.g., the m-tolyl group) allows for fine-tuning of the framework's pore size, shape, and chemical environment.

In the realm of supramolecular chemistry, these compounds hold potential for creating complex, self-assembled architectures. rsc.orgrsc.org The pyridyl group can participate in hydrogen bonding and π-π stacking interactions, while the diketone unit can coordinate with metals. This dual functionality could be exploited to build metallocycles, cages, and other intricate systems with applications in molecular recognition and encapsulation. rsc.org

Continued Exploration of Advanced Theoretical and Spectroscopic Characterization Methods

A deep understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Continued exploration using advanced characterization methods is therefore a key research trajectory.

Theoretical and Computational Studies: Density Functional Theory (DFT) has been used to investigate the lowest energy conformations and electronic properties of related heteroaryl 1,2-diketones. acs.org Future computational work could expand on this to predict reactivity, simulate spectroscopic signatures, and model interactions within larger molecular systems like MOFs. ijcce.ac.irresearchgate.net Such studies can guide synthetic efforts by identifying the most promising molecular designs for specific applications.

Spectroscopic Characterization: While standard techniques like FT-IR and 1D NMR are routine, advanced spectroscopic methods can provide deeper insights. sid.iripb.pt Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously assigning the complex proton and carbon signals in these molecules and their derivatives. ipb.ptresearchgate.netmdpi.com Investigating the keto-enol tautomerism, a common feature of β-diketones, using variable temperature NMR would also provide fundamental insights into their chemical behavior. researchgate.net Furthermore, techniques like X-ray crystallography are essential for determining the precise three-dimensional structure of these compounds and their metal complexes, providing definitive proof of their coordination modes and supramolecular arrangements. acs.org

Investigations into Bio-inspired Synthetic Approaches and Chemosensor Research

Bio-inspired Synthesis: Nature provides a rich blueprint for the synthesis of complex heterocyclic molecules. Many natural products contain a pyridine moiety, and their biosynthetic pathways often involve elegant enzymatic cyclization reactions. illinois.eduillinois.educolab.ws Future research could draw inspiration from these biological systems to develop novel, environmentally benign synthetic routes to pyridyl α-diketones. For instance, mimicking enzymatic [4+2]-cycloaddition reactions could offer a powerful strategy for constructing the core pyridine ring system from simple precursors. illinois.edu

Chemosensor Research: The pyridine ring is a well-established component in the design of fluorescent chemosensors due to its ability to coordinate with metal ions and influence electronic properties. nih.govacs.orgresearchgate.netmdpi.com The combination of a pyridyl group and a diketone moiety in a single molecule creates a compelling scaffold for developing new sensors. The coordination of a target analyte (such as a metal ion) to the ligand can induce a change in its fluorescence or color, allowing for sensitive detection.

Future work in this area will involve synthesizing derivatives of this compound and evaluating their response to various analytes. Research will focus on achieving high selectivity and sensitivity for specific ions, particularly those with environmental or biological significance like lead (Pb²⁺), copper (Cu²⁺), or iron (Fe²⁺). acs.orgnih.govnih.gov The development of "turn-off" or "turn-on" fluorescent probes based on this scaffold represents a significant and promising research direction.

Research Highlights for Pyridyl-Based Fluorescent Chemosensors

Sensor TypeTarget AnalyteSensing MechanismDetection LimitSolvent SystemReference
Pyridine-based imine-linkedPb²⁺Fluorescence enhancement-DMF/H₂O (9:1) nih.gov
1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridineCu²⁺Turn-off fluorescence (quenching)26 nMEthanol/Water (99:1) acs.org
3-phenyl-7-(pyrid-2-yl)- nih.govillinois.edunih.govtriazolo[1,5-a]pyridineFe²⁺Fluorescence quenching-Aqueous nih.gov
2-amino-3-cyanopyridine derivativeCr²⁺, Hg²⁺, Ni²⁺, Co²⁺Differential fluorescence response-Acetonitrile/Water (1:1) mdpi.com
1-(2-Pyridyl)pyrazole derivativeCN⁻Turn-off fluorescence (quenching)6800 nMOrganic solvent researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 1-(Pyridin-3-YL)-2-M-tolylethane-1,2-dione, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine derivatives and substituted diketones. For example, a general procedure involves reacting pyridin-3-yl precursors with M-tolyl diketones under acidic or catalytic conditions . Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., using a slight excess of the diketone component) and employing catalysts such as Fe₂O₃@SiO₂/In₂O₃, which enhances reaction efficiency by lowering activation energy and improving regioselectivity . Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize reaction times.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization involves:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions. For instance, δ9.15 (s, 1H) in ¹H NMR corresponds to the pyridin-3-yl proton, while δ192.9 ppm in ¹³C NMR confirms the diketone carbonyl group .
  • HRMS : To validate molecular weight (e.g., HRMS calcd for C₁₄H₁₂NO₃ [M + H]⁺: 242.0817; experimental: 242.0811) .
  • Elemental Analysis : Verify C, H, N, and O percentages against theoretical values.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation from pyridine derivatives.
  • Follow guidelines for waste disposal of aromatic diketones, which may form reactive intermediates.
  • Reference institutional safety manuals (e.g., OSHA standards) and consult Material Safety Data Sheets (MSDS) for specific hazards .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model electron density distribution, identifying electrophilic sites (e.g., carbonyl carbons at positions 1 and 2). Fukui indices and molecular electrostatic potential (MEP) maps highlight regions susceptible to nucleophilic attack . Validate predictions experimentally via kinetic studies using nucleophiles like hydrazines or Grignard reagents.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or solvent effects. For example, diketones can exhibit keto-enol tautomerism, altering peak positions. To address this:
  • Perform variable-temperature NMR to observe tautomeric equilibria.
  • Compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

Q. How does the pyridin-3-yl moiety influence the compound’s coordination chemistry with transition metals?

  • Methodological Answer : The pyridin-3-yl group acts as a monodentate ligand, coordinating via the nitrogen lone pair. Investigate this by synthesizing metal complexes (e.g., with Cu²⁺ or Fe³⁺) and analyzing via:
  • UV-Vis Spectroscopy : Monitor d-d transitions (e.g., λmax shifts indicating metal-ligand charge transfer).
  • X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. square planar).
  • Magnetic Susceptibility : Assess spin states in paramagnetic complexes .

Q. What experimental designs are optimal for studying its potential as a precursor in heterocyclic synthesis?

  • Methodological Answer : Design multi-step reactions to synthesize pyrazole or indole derivatives:

Condensation with Hydrazines : React the diketone with substituted hydrazines to form pyrazole rings. Monitor reaction progress via IR spectroscopy (disappearance of C=O peaks at ~1700 cm⁻¹).

Cyclization Catalysts : Use In₂O₃-based catalysts to enhance ring-closure efficiency .

Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁵N) to track nitrogen incorporation during cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.